Cas no 5334-53-2 (4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine)
5334-53-2 structure
Product Name:4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
CAS No:5334-53-2
MF:C7H8N4O
MW:164.164620399475
CID:1585685
PubChem ID:219763
Update Time:2025-04-21
4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
- 4-methoxy-1-methyl-indole
- 4-Methoxy-1-methyl-1H-indole
- AC1LC6K6
- AGN-PC-0CS5QV
- 1-Methyl-4-methoxy-indol
- ZINC00409174
- 4-Methoxy-1-methyl-1H-pyrazolo<
- 3,4-d>
- pyrimidin
- 4-Methoxy-1-methyl-indol
- AC1Q4EO8
- CTK5E1692
- SureCN347727
- 4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin
- 259055_ALDRICH
- 1-Methyl-4-methoxy-1H-indole
- 4-methoxyl-N-methylindole
- 4-methoxy-1-methyl-1H-pyrazolo-<
- pyrimidine
- 4-methoxy-1-methyl-indole; 4-Methoxy-1-methyl-1H-indole; AC1LC6K6; AGN-PC-0CS5QV; 1-Methyl-4-methoxy-indol; ZINC00409174; 4-Methoxy-1-methyl-1H-pyrazolo< 3,4-d> pyrimidin; 4-Methoxy-1-methyl-indol; 4-methoxy-1-methyl-1H-indole; AC1Q4EO8; CTK5E1692; SureCN347727; 4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin; 259055_ALDRICH; 1-Methyl-4-methoxy-1H-indole; 4-methoxyl-N-methylindole; 4-methoxy-1-methyl-1H-pyrazolo-< 3,4-d> pyri
- NSC-1436
- SR-01000632554-1
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-methoxy-1-methyl-
- NSC1436
- DYW3GW5E38
- CCG-42561
- pyrazolo[3,4-d]pyrimidine, 4-methoxy-1-methyl-
- NoName_3139
- Maybridge3_001431
- HMS1435B01
- SCHEMBL21851658
- DTXSID50902606
- IDI1_012818
- 5334-53-2
-
- Inchi: 1S/C7H8N4O/c1-11-6-5(3-10-11)7(12-2)9-4-8-6/h3-4H,1-2H3
- InChI Key: XBCWBPFCXQJNMD-UHFFFAOYSA-N
- SMILES: O(C)C1=C2C=NN(C)C2=NC=N1
Computed Properties
- Exact Mass: 164.06994
- Monoisotopic Mass: 164.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 52.8Ų
Experimental Properties
- Density: 1.39
- Boiling Point: 299.5°C at 760 mmHg
- Flash Point: 134.9°C
- Refractive Index: 1.666
- PSA: 52.83
- LogP: 0.37190
4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
5334-53-2 (4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent